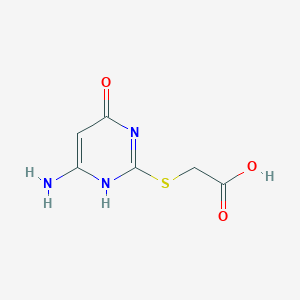
Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is a useful research compound. Its molecular formula is C6H7N3O3S and its molecular weight is 201.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that many compounds with a pyrimidine nucleus have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Compounds with a pyrimidine nucleus are known to have a wide range of biological and clinical applications .
Action Environment
It is known that environmental factors can significantly impact the action of many compounds .
生物活性
Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is a chemical compound characterized by its unique pyrimidine structure, which plays a significant role in various biological activities. This compound, with the molecular formula C6H7N3O3S, has been the subject of numerous studies aimed at understanding its pharmacological potential and mechanisms of action.
- Molecular Weight : 201.21 g/mol
- IUPAC Name : 2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid
- Purity : Typically around 95% in research applications .
The biological activity of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- is primarily attributed to its interaction with various biological targets. Pyrimidine derivatives are known to modulate enzyme activity, interact with receptors, and affect biochemical pathways involved in disease processes. The compound's sulfanyl and amino groups are crucial for binding to these targets, leading to diverse biological effects .
Target Interactions
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Modulation : It has potential interactions with various receptors that could influence cellular signaling pathways.
- Antimicrobial Activity : Some studies suggest that pyrimidine derivatives exhibit antibacterial properties against Gram-positive bacteria, making them candidates for further development in treating infections .
Antibacterial Activity
Recent research has highlighted the antibacterial efficacy of pyrimidine derivatives. For instance, compounds structurally related to acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- demonstrated significant activity against several strains of bacteria including Staphylococcus aureus and Listeria monocytogenes, with Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 1 μg/mL .
Anticancer Potential
In vitro studies have shown that related compounds exhibit potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). These compounds not only inhibited cell proliferation but also induced apoptosis in cancerous cells while sparing non-cancerous cells, indicating a favorable therapeutic window .
Data Table: Summary of Biological Activities
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- are crucial for determining its bioavailability and therapeutic efficacy. Studies have indicated that compounds within this class exhibit favorable stability and absorption characteristics, which are essential for effective drug formulation .
Toxicity Studies
Preliminary toxicity assessments in animal models have shown that certain derivatives maintain a favorable safety profile even at high doses (40 mg/kg), with no significant adverse effects noted during the trials . This suggests potential for clinical applications.
特性
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3S/c7-3-1-4(10)9-6(8-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H3,7,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSQJLRVOGEGH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(NC1=O)SCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90217044 |
Source


|
| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66902-63-4 |
Source


|
| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066902634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, (4-amino-6-hydroxy-2-pyrimidinyl)thio- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90217044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














